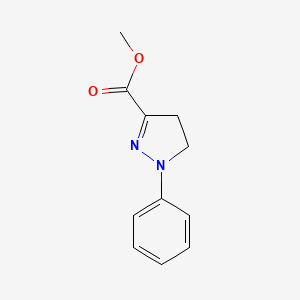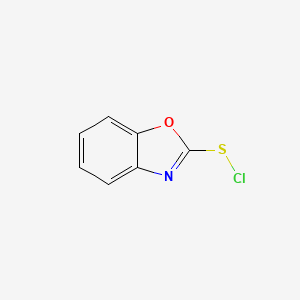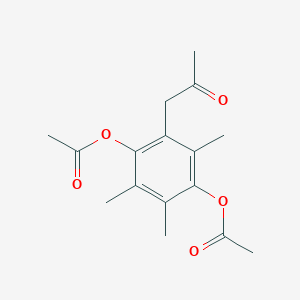
2,3,5-Trimethyl-6-(2-oxopropyl)-1,4-phenylene diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Trimethyl-6-(2-oxopropyl)-1,4-phenylene diacetate is an organic compound with a complex structure that includes multiple methyl groups and an oxopropyl group attached to a phenylene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethyl-6-(2-oxopropyl)-1,4-phenylene diacetate typically involves multiple steps, starting with the preparation of the phenylene ring and subsequent functionalization. Common synthetic routes include Friedel-Crafts acylation and alkylation reactions, followed by esterification to introduce the acetate groups. Reaction conditions often involve the use of catalysts such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trimethyl-6-(2-oxopropyl)-1,4-phenylene diacetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenylene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines can be used for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include various substituted phenylene derivatives, quinones, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3,5-Trimethyl-6-(2-oxopropyl)-1,4-phenylene diacetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,5-Trimethyl-6-(2-oxopropyl)-1,4-phenylene diacetate involves its interaction with various molecular targets and pathways. The oxopropyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The phenylene ring provides a stable scaffold for these interactions, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2,3,5-Trimethyl-6-(2-oxopropyl)cyclohexa-2,5-diene-1,4-dione
- 2,3,5-Trimethyl-6-(2-oxopropyl)cyclohexa-2,5-diene-1,4-dione
Uniqueness
Compared to similar compounds, 2,3,5-Trimethyl-6-(2-oxopropyl)-1,4-phenylene diacetate is unique due to its specific substitution pattern and the presence of acetate groups
Properties
CAS No. |
93645-32-0 |
|---|---|
Molecular Formula |
C16H20O5 |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
[4-acetyloxy-2,3,6-trimethyl-5-(2-oxopropyl)phenyl] acetate |
InChI |
InChI=1S/C16H20O5/c1-8(17)7-14-11(4)15(20-12(5)18)9(2)10(3)16(14)21-13(6)19/h7H2,1-6H3 |
InChI Key |
VWWFWHHLFPNHOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1OC(=O)C)C)CC(=O)C)OC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


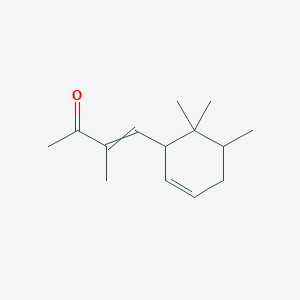
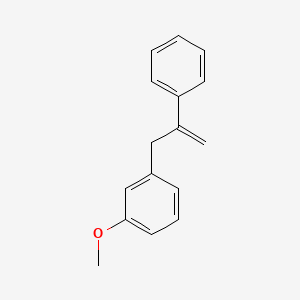
phosphanium chloride](/img/structure/B14350065.png)
![4,4'-[(4-Methylphenyl)methylene]bis(N,N,3-trimethylaniline)](/img/structure/B14350066.png)

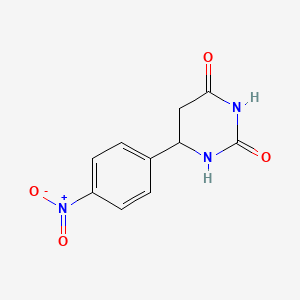
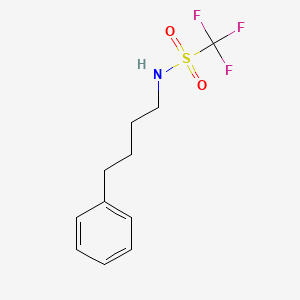
![Ethyl 2-chloro-2-[(4-methylsulfanylphenyl)hydrazinylidene]acetate](/img/structure/B14350077.png)
![4-([1,1'-Biphenyl]-4-yl)-6-phenylpyrimidin-2-amine](/img/structure/B14350086.png)
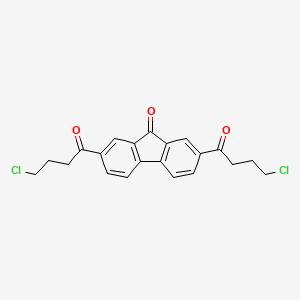
![1,3-Propanediol, 2-[(3-aminopropyl)amino]-2-(hydroxymethyl)-](/img/structure/B14350093.png)
